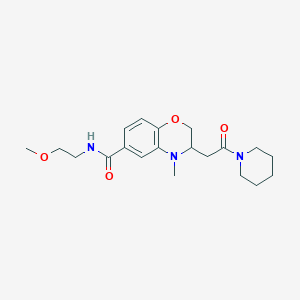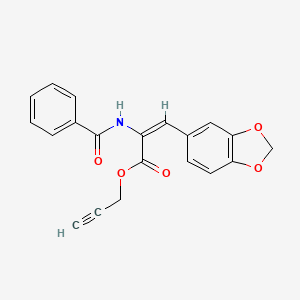![molecular formula C13H16Cl2N2O2 B5319634 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to have a mild sedative effect. In addition, this compound has also been shown to have a positive effect on the immune system, leading to increased resistance to certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide is its high purity and stability, which makes it ideal for use in laboratory experiments. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide. One area of research could be the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. In addition, further research could be conducted on the potential applications of this compound in the field of agriculture, particularly as a pesticide. Finally, more research could be conducted to better understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide involves the reaction of 3,4-dichloroaniline with morpholine and propionyl chloride in the presence of a suitable catalyst. The reaction proceeds via an amide formation mechanism and yields this compound as the final product. This method of synthesis has been optimized to obtain high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, this compound has also been studied for its potential applications in the field of agriculture as a pesticide.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-2-1-9(7-11(10)15)12-8-17(5-6-19-12)4-3-13(16)18/h1-2,7,12H,3-6,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMHIQDLFETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC(=O)N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)

![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)

![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)


![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)